molecular formula C20H27N7O5 B15139618 H-Gly-Gly-Arg-AMC

H-Gly-Gly-Arg-AMC

Cat. No.: B15139618
M. Wt: 445.5 g/mol
InChI Key: DPNSERASODVASG-AWEZNQCLSA-N
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Description

H-Gly-Gly-Arg-AMC is a fluorogenic peptidyl substrate containing a C-terminal 7-amino-4-methylcoumarin (AMC) group. This compound is primarily used in biochemical assays to monitor enzyme activity, particularly thrombin generation. The release of the fluorescent AMC moiety upon enzymatic cleavage allows for the quantification of enzyme activity through fluorescence measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-Arg-AMC involves the coupling of the peptide sequence Gly-Gly-Arg with the fluorogenic AMC group. The peptide synthesis can be performed using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of protected amino acids to a solid resin. The final coupling with AMC is typically achieved using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-Arg-AMC primarily undergoes enzymatic cleavage reactions. The most notable reaction is the hydrolysis of the peptide bond between the arginine residue and the AMC group by thrombin or other proteases .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic cleavage of this compound is the free AMC moiety, which exhibits strong fluorescence. This fluorescence can be measured to determine the activity of the enzyme .

Mechanism of Action

The mechanism of action of H-Gly-Gly-Arg-AMC involves its cleavage by specific proteases such as thrombin. Upon cleavage, the AMC group is released, resulting in a fluorescent signal. This fluorescence can be quantitatively measured to determine the activity of the enzyme. The molecular target of this compound is the active site of the protease, where the peptide bond is hydrolyzed .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H27N7O5

Molecular Weight

445.5 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide

InChI

InChI=1S/C20H27N7O5/c1-11-7-18(30)32-15-8-12(4-5-13(11)15)26-19(31)14(3-2-6-24-20(22)23)27-17(29)10-25-16(28)9-21/h4-5,7-8,14H,2-3,6,9-10,21H2,1H3,(H,25,28)(H,26,31)(H,27,29)(H4,22,23,24)/t14-/m0/s1

InChI Key

DPNSERASODVASG-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN

Origin of Product

United States

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